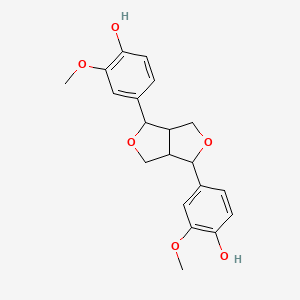

Pinoresinol

概要

説明

Pinoresinol is a tetrahydrofuran lignan found in various plants, including Styrax species, Forsythia suspensa, and Forsythia koreana . It is also present in sesame seeds, Brassica vegetables, and olive oil . This compound has been studied for its potential health benefits, including its role as a hypoglycemic agent and its chemopreventive properties .

準備方法

合成経路と反応条件: ピノレシノールは、バイオ変換技術によって合成することができます。 一例として、アスペルギルス・ニガーとアクチノムコール・エレガンスを用いて、エウコミアの樹皮エキスをバイオ変換する手法があります . 別の方法としては、バニリルアルコールオキシダーゼとラッカーゼによる3段階の生触媒カスケードを利用し、続いてエナンチオ選択的ピノレシノールレダクターゼを用いたキネティックレゾリューションを行う手法があります .

工業的生産方法: ピノレシノールの工業的生産は、通常、ゴマやオリーブオイルなどの天然資源からの単離によって行われます。 これらの方法は、通常、効率と収率が低いです . 近年では、選択性と製品濃度を向上させるために、酵素的アプローチに重点が置かれています .

化学反応の分析

Degradation of Pinoresinol

This compound can be degraded through oxidation at a benzylic position, leading to a hemiketal intermediate (metabolite 1A), which is in equilibrium with a keto alcohol (metabolite 1B) . A second oxidation at the aromatic ring of metabolite 1A results in aryl-alkyl cleavage and generates a γ-lactone (metabolite 2) .

Enzymatic Degradation

-

Pseudomonas sp. strain SG-MS2 can mineralize this compound .

-

The initial step involves α-hydroxylation, catalyzed by an enzyme that may be oxygen-sensitive .

-

The enzyme responsible for catalyzing the α-oxidation step requires specific factors, as the transformation of this compound to metabolites 1A and 1B is slow in the absence of added metal or redox cofactors .

Polymerization of this compound

This compound can undergo polymerization reactions with stable radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) . These reactions are rapid and almost quantitative, resulting in lignan dimers and polymers .

Characteristics of this compound Polymers

Other Reactions

This compound can be obtained through the dehydrodimerization of coniferyl alcohol during lignin biosynthesis . this compound can be synthesized via chemical or enzymatic routes through radical coupling of coniferyl alcohol .

-

Molecular Formula:

-

Molecular Weight: 358.39

-

Melting point: 112 °C

-

Boiling point: 556.5±50.0 °C (Predicted)

-

Density: 1.385

-

Solubility: DMSO: ≥6mg/mL

-

Form: Solid

-

Color: white to tan

科学的研究の応用

Antimicrobial Properties

Pinoresinol exhibits notable antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Activity Against Pathogens

- Source : Uvaria scheffleri and other medicinal plants.

- Method : Crude extracts were evaluated for antimicrobial activity using the broth dilution method against Staphylococcus aureus and Escherichia coli.

- Results : The dichloromethane extract of Uvaria scheffleri showed potent antibacterial activity with a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Staphylococcus aureus, comparable to gentamicin (MIC = 5 µg/mL) .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Gentamicin | 5 | Staphylococcus aureus |

Antioxidant and Anti-inflammatory Effects

This compound has been recognized for its antioxidant properties, which contribute to reducing oxidative stress and inflammation in various diseases.

Case Study: Antioxidant Mechanisms

- Source : Various plant extracts containing this compound.

- Method : In vitro assays measuring reactive oxygen species (ROS) levels and inflammatory markers.

- Results : this compound was found to significantly reduce ROS levels and inhibit pro-inflammatory cytokines in cell cultures, indicating its potential as an anti-inflammatory agent .

| Parameter | Control Level | This compound Treatment Level |

|---|---|---|

| ROS Levels | High | Significantly Reduced |

| Pro-inflammatory Cytokines | High | Inhibited |

Anticancer Potential

Research has highlighted the anticancer properties of this compound, particularly in inhibiting the proliferation of cancer cells.

Case Study: Cytotoxicity Against Cancer Cells

- Source : Bridelia balansae Tutcher extracts.

- Method : Evaluation of cytotoxic effects on HCT116 colorectal cancer cells.

- Results : this compound exhibited significant cytotoxicity with an IC50 value indicating effective induction of apoptosis in cancer cells .

| Cancer Cell Type | IC50 (nM) | Mechanism |

|---|---|---|

| HCT116 Colorectal | 20 | Induction of apoptosis |

Applications in Drug Development

The bioactive properties of this compound make it a promising candidate for drug development, particularly in the fields of oncology and infectious diseases.

Research Insights

作用機序

ピノレシノールは、様々なメカニズムによって効果を発揮します。

抗真菌作用: ピノレシノールは、真菌細胞の細胞膜を破壊し、細胞死をもたらします.

血糖降下作用: α-グルコシダーゼ酵素を阻害し、グルコースの吸収を抑制します.

化学予防効果: 癌細胞のアポトーシスと細胞周期停止を誘導します.

類似化合物との比較

ピノレシノールは、ラリシレシノール、セコイソラリシレシノール、1-アセトキシピノレシノールなどの化合物を含むリグナンファミリーに属しています . これらの化合物と比較して、ピノレシノールは、その特定の生物学的活性と様々な植物や食品に存在することによって際立っています .

類似化合物:

- ラリシレシノール

- セコイソラリシレシノール

- 1-アセトキシピノレシノール

ピノレシノールは、科学研究における多様な応用と潜在的な健康上の利点を持つことから、重要な関心を集めている化合物です。

生物活性

Pinoresinol, a lignan commonly found in various plants, particularly in the seeds and bark of coniferous trees, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its metabolic pathways, antioxidant properties, antitumor effects, and potential therapeutic applications.

Metabolic Pathways

This compound undergoes oxidative catabolism primarily through microbial metabolism. Studies have identified specific bacterial strains, such as Pseudomonas sp. strain SG-MS2 and Burkholderia sp. strain SG-MS1, that can mineralize (+)-pinoresinol. The degradation pathway involves the initial hydroxylation at the benzylic carbon by a flavoprotein enzyme from the vanillyl alcohol oxidase family. This process leads to the production of various metabolites that may have implications for human health, including potential anticancer properties associated with their transformation by gut microbiota .

Table 1: Key Enzymatic Reactions in this compound Catabolism

| Enzyme | Function | Km (μM) |

|---|---|---|

| Flavoprotein (SG-MS2) | Hydroxylation of (+)-pinoresinol | 1.17 |

| Cytochrome (SG-MS2) | Required for flavoprotein activity | - |

| Other enzymes | Conversion to protocatechuate | - |

Antioxidant Properties

This compound exhibits significant antioxidant activity. Research indicates that it can scavenge free radicals, thereby reducing oxidative stress in cells. In vitro studies using DPPH and ABTS assays have shown varying degrees of antioxidant effectiveness, which may contribute to its protective effects against oxidative damage in human cells .

Antitumor Activity

This compound has been studied for its potential antitumor effects, particularly in breast cancer cells. In experiments with both estrogen receptor-positive (MCF7) and negative (MDA-MB-231) breast cancer cell lines, this compound demonstrated cytotoxicity and anti-proliferative effects. It induced apoptosis and inhibited DNA damage associated with oxidative stress, suggesting a mechanism that operates independently of estrogen receptor status .

Table 2: Effects of this compound on Breast Cancer Cell Lines

| Cell Line | Cytotoxicity | Anti-proliferative Effect | Apoptosis Induction |

|---|---|---|---|

| MCF7 | Yes | Yes | Yes |

| MDA-MB-231 | Yes | Yes | Yes |

Therapeutic Applications

The therapeutic potential of this compound extends beyond cancer treatment. Its anti-inflammatory properties have been highlighted in studies where it stimulated keratinocyte proliferation and reduced TNF-α secretion in peripheral blood mononuclear cells. This suggests its potential use in wound healing and skin repair .

Moreover, metabolites derived from this compound metabolism by gut bacteria have been associated with reduced risks of cancer and cardiovascular diseases, further emphasizing its significance in dietary health .

Case Studies

- Breast Cancer Study : A study assessed the effects of this compound on MCF7 and MDA-MB-231 cells, revealing significant anti-proliferative effects across both cell types.

- Wound Healing : Research demonstrated that this compound enhances keratinocyte proliferation and modulates inflammatory cytokines, indicating its utility in dermatological applications.

- Microbial Metabolism : Investigations into the microbial degradation of this compound revealed pathways leading to beneficial metabolites that may enhance human health outcomes.

特性

IUPAC Name |

4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXBRUKMWQGOIE-AFHBHXEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964099 | |

| Record name | (+)-Pinoresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-36-5 | |

| Record name | (+)-Pinoresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinoresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Pinoresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINORESINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4N1UDY811 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。